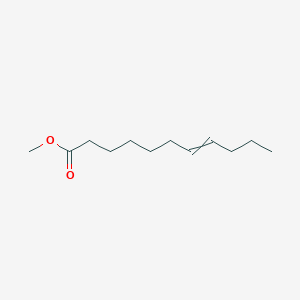

Methyl undec-7-enoate

Descripción

Methyl undec-7-enoate is a methyl ester characterized by an 11-carbon alkyl chain with a double bond at the seventh position. Its molecular formula is $ \text{C}{12}\text{H}{22}\text{O}_2 $, and it is structurally defined by the ester functional group ($ \text{RCOOR}' $) and unsaturated hydrocarbon chain. This compound is primarily utilized in organic synthesis, fragrance formulations, and polymer research due to its reactive ester group and hydrophobic tail.

Propiedades

Número CAS |

54299-05-7 |

|---|---|

Fórmula molecular |

C12H22O2 |

Peso molecular |

198.30 g/mol |

Nombre IUPAC |

methyl undec-7-enoate |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h5-6H,3-4,7-11H2,1-2H3 |

Clave InChI |

ZCCMWMRUAZSCJX-UHFFFAOYSA-N |

SMILES canónico |

CCCC=CCCCCCC(=O)OC |

Origen del producto |

United States |

Métodos De Preparación

Methyl undec-7-enoate can be synthesized through several methods. One common synthetic route involves the esterification of undecenoic acid with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods often utilize renewable sources like castor oil, which undergoes a series of chemical transformations to yield methyl undec-7-enoate .

Análisis De Reacciones Químicas

Methyl undec-7-enoate undergoes various chemical reactions due to its terminal double bond and ester functional group. Some of the common reactions include:

Oxidation: The double bond can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Polymerization: The terminal double bond allows for polymerization reactions, making it useful in the production of polymers and copolymers

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Methyl undec-7-enoate has a wide range of applications in scientific research and industry:

Mecanismo De Acción

The mechanism of action of methyl undec-7-enoate is primarily related to its chemical structure. The terminal double bond allows it to participate in various chemical reactions, while the ester group provides reactivity towards nucleophiles and reducing agents. In biological systems, its derivatives can interact with microbial cell membranes, leading to antimicrobial effects .

Comparación Con Compuestos Similares

Research Findings and Trends

- Structure-Property Relationships : Chain length and unsaturation significantly influence physical properties, as observed in methyl ester studies .

- Synthetic Innovation: Methods such as green catalysis (noted in ) could optimize methyl undec-7-enoate production.

- Emerging Applications : Derivatives of unsaturated esters are gaining traction in polymer science and drug delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.